1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 920415-79-8
VCID: VC4900427
InChI: InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Molecular Formula: C26H29N7O3
Molecular Weight: 487.564

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one

CAS No.: 920415-79-8

Cat. No.: VC4900427

Molecular Formula: C26H29N7O3

Molecular Weight: 487.564

* For research use only. Not for human or veterinary use.

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one - 920415-79-8

Specification

CAS No. 920415-79-8
Molecular Formula C26H29N7O3
Molecular Weight 487.564
IUPAC Name 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Standard InChI InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3
Standard InChI Key YSLZVFKWKCKIKH-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC

Introduction

Structural Components

  • Triazolopyrimidine Core: This unit is known for its planarity and stability, often contributing to the biological activity of compounds by interacting with enzymes or receptors .

  • Piperazine Ring: Common in many pharmaceuticals, piperazine derivatives are frequently used in drug design due to their ability to interact with biological targets.

  • Phenoxy Group: The presence of a phenoxy group, especially with a propan-2-yl substituent, may influence the compound's lipophilicity and ability to cross biological barriers.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step reactions, requiring careful control of conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming the structure of intermediates and final products.

Potential Applications

While specific biological activities of 1-{4-[3-(3-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one are not well-documented, compounds with similar structural features have shown promise in various therapeutic areas, including central nervous system disorders and as potential antagonists or inhibitors in specific biological pathways .

Data and Research Findings

Given the lack of specific data on this compound, the following table summarizes general information about related compounds and their potential applications:

Compound FeatureDescriptionPotential Application
TriazolopyrimidinePlanar, stable coreBiological activity through enzyme/receptor interaction
Piperazine RingCommon in pharmaceuticalsCentral nervous system disorders, biological target interaction
Phenoxy GroupInfluences lipophilicityEnhanced ability to cross biological barriers

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